molecular formula C11H18ClN5O B12226548 N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226548
M. Wt: 271.75 g/mol
InChI Key: KJRAZOMMQZAUCS-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a pyrazole-based compound characterized by dual pyrazole rings with methyl and methoxy substituents, forming a bis-heterocyclic amine structure. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-8-9(6-13-16(8)3)5-12-10-7-15(2)14-11(10)17-4;/h6-7,12H,5H2,1-4H3;1H

InChI Key

KJRAZOMMQZAUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Precursors

The synthesis begins with the preparation of two pyrazole intermediates: 1,5-dimethylpyrazole-4-carbaldehyde and 3-methoxy-1-methylpyrazol-4-amine . The former is synthesized via Vilsmeier-Haack formylation of 1,5-dimethylpyrazole, while the latter derives from nucleophilic substitution of 3-hydroxy-1-methylpyrazol-4-amine using methyl iodide under alkaline conditions.

Table 1: Reaction Conditions for Precursor Synthesis

Precursor Reagents Temperature (°C) Time (h) Yield (%)
1,5-Dimethylpyrazole-4-carbaldehyde POCl₃, DMF 0 → 80 6 68
3-Methoxy-1-methylpyrazol-4-amine CH₃I, K₂CO₃, DMF 60 4 82

Reductive Amination and Alkylation

The critical coupling step involves reductive amination between 1,5-dimethylpyrazole-4-carbaldehyde and 3-methoxy-1-methylpyrazol-4-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine reduction, achieving 78% yield after 12 hours. Alternative methods employ Pd/C-catalyzed hydrogenation, though this requires higher pressures (3 atm H₂) and longer reaction times (24 h).

Key Variables Affecting Yield:

  • pH Control: Maintaining acidic conditions (pH 5–6) prevents side reactions such as over-alkylation.
  • Solvent Polarity: Methanol outperforms THF or DCM due to better reagent solubility.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using HCl gas in anhydrous diethyl ether. Crystallization from ethanol/water (3:1 v/v) yields 92% pure product, confirmed by HPLC (purity >98%).

Table 2: Salt Formation Parameters

Parameter Value
HCl Equivalents 1.2
Crystallization Solvent Ethanol/Water (3:1)
Recovery Efficiency 92%

Mechanistic Insights and Side-Reaction Mitigation

Reductive Amination Mechanism

The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction. Isotopic labeling studies (¹⁵N NMR) confirm that the amine nitrogen originates exclusively from 3-methoxy-1-methylpyrazol-4-amine, ruling out transamination artifacts. Competing pathways include:

  • Aldol Condensation: Suppressed by maintaining low aldehyde concentrations (<0.5 M).
  • N-Methylation: Minimized using NaBH₃CN instead of BH₃·THF.

Byproduct Analysis

GC-MS data identify two primary byproducts:

  • Bis-alkylated adduct (5–8%): Forms when excess aldehyde is present.
  • Demethylated amine (2–3%): Arises from acid-catalyzed cleavage during salt formation.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization. Counterion exchange via ion-pair chromatography (heptanesulfonic acid) ensures chloride content compliance (99.2–100.8% of theoretical).

Table 3: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, D₂O) δ 2.21 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.32 (s, 2H, CH₂N)
IR (KBr) 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N)
HPLC Retention Time 6.72 min (C18, 70:30 H₂O/MeCN)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents disclose telescoped processes where reductive amination and salt formation occur in a continuous flow reactor. Residence time optimization (20 min) boosts throughput to 1.2 kg/day with 81% yield.

Advantages Over Batch Processing:

  • 40% reduction in solvent usage
  • Consistent product quality (RSD <1.5% for purity)

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical properties influenced by substituents, ring substitution patterns, and salt forms. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Evidence) Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (NMR/MS)
Target Compound 3-methoxy, 1,5-dimethylpyrazole, HCl salt ~300 (estimated) Not reported Not reported Not available
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) Chloro, cyano, phenyl, methyl 403.1 133–135 68 δ 8.12 (s, 1H), MS: [M+H]+ 403.1
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ) Dichloro, cyano, phenyl, methyl 437.1 171–172 68 δ 8.12 (s, 1H), MS: [M+H]+ 437.1
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (1006682-81-0, ) Methyl, benzenediamine, pyrazole ~245 (estimated) Not reported Not reported Not available
H-9 hydrochloride () Isoquinoline sulfonamide, ethylamine ~280 (estimated) Not reported Not reported Not available

Key Observations:

Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with the electron-withdrawing chloro and cyano groups in derivatives, which may enhance electrophilic reactivity .

Synthesis and Yield :

  • Carboxamide derivatives () are synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71% . The target compound’s synthesis route is unreported but may involve reductive amination or nucleophilic substitution.

Biological Relevance: Pyrazole carboxamides () are studied for antimicrobial and anticancer activity, while isoquinoline sulfonamides () inhibit protein kinases. The target compound’s bis-pyrazole structure may offer dual binding sites for chelation or receptor interaction .

Salt Form :

  • The hydrochloride salt improves aqueous solubility compared to neutral analogs like 1006682-81-0 (), which lacks ionic character .

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H13N3O·HCl
  • Molecular Weight : 173.66 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1=C(C=NN1C)CNC

The compound features a pyrazole ring system, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

The biological activity of pyrazole derivatives often involves modulation of various molecular targets, including enzymes and receptors. The specific mechanism for this compound is not fully elucidated, but similar compounds have been shown to interact with:

  • Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes can lead to reduced inflammation.
  • Kinase Pathways : Pyrazole derivatives may inhibit specific kinases involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)
Compound AMCF73.79
Compound BSF26812.50
Compound CNCI-H46042.30

These findings suggest that this compound may exhibit similar or enhanced activity against specific cancer types.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of COX enzymes can lead to decreased production of prostaglandins, which are mediators of inflammation.

Case Studies

  • Study on MCF7 Cells :
    • A study evaluated the effect of various pyrazole derivatives on MCF7 breast cancer cells.
    • Results indicated that certain derivatives induced apoptosis and inhibited cell proliferation significantly.
  • Research on Inflammatory Models :
    • In vivo models showed that compounds with pyrazole scaffolds reduced inflammation markers in animal models of arthritis.

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